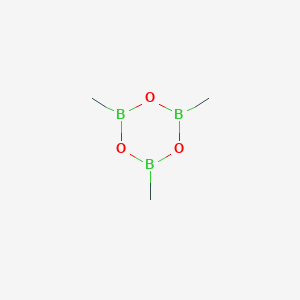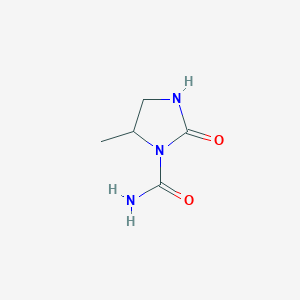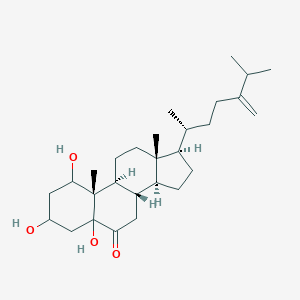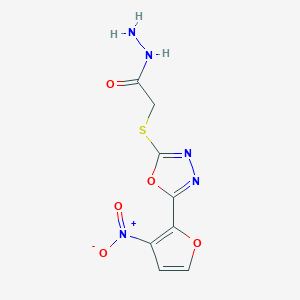
Trimethylboroxine
Overview
Description
Trimethylboroxine (TMB) is a cyclic anhydride of methyl-boronic acid . It can be used as a methylating agent for the methylation of various aromatic halides and C (sp 3)−H bonds using palladium catalyst .
Synthesis Analysis
Trimethylboroxine can be synthesized by reacting carbon monoxide with diborane (B2H6) and lithium borohydride (LiBH4) as a catalyst .Molecular Structure Analysis
Trimethylboroxine has the molecular formula C3H9B3O3 and a molecular weight of 125.53 . The structure is locked in a planar geometry due to the trigonal planar geometry exhibited by three-coordinate compounds of boron .Chemical Reactions Analysis
Trimethylboroxine has been used in a series of transition metal-catalyzed methylations of unconventional inert aryl electrophiles . This transformation features a broad substrate type, including nitroarenes, benzoic amides, benzoic esters, aryl cyanides, phenol ethers, aryl pivalates, and aryl fluorides .Physical And Chemical Properties Analysis
Trimethylboroxine has a melting point of -38 °C and a boiling point of 78-80 °C. It has a density of 0.898 g/mL at 25 °C and a refractive index of n20/D 1.362 .Scientific Research Applications
Methylation of Unconventional Inert Aryl Electrophiles
Trimethylboroxine (TMB) has been used as a universal methylating reagent in the methylation of unconventional inert aryl electrophiles . This transformation features a broad substrate type, including nitroarenes, benzoic amides . This greatly expands the connotation of methylation chemistry .
Derivatizing Agent for Gas Chromatographic/Mass Spectrometric Analysis
TMB is a cyclic anhydride of methyl-boronic acid and can be used as a derivatizing agent for gas chromatographic/mass spectrometric analysis .
Preparation of Methylaluminoxane (MAO)
TMB can be used in the preparation of methylaluminoxane (MAO), which is used in the polymerization of olefins .
Electrolyte Additive
TMB can be used as an electrolyte additive to enhance the interface stability of electrode/electrolyte .
Methylation of Aryl Halides
TMB can be used in the methylation of aryl halides by palladium-catalyzed Suzuki-Miyaura coupling reaction .
Preparation of CBS Catalysts
TMB can be used in the preparation of CBS (Corey, Bakshi, and Shibata) catalysts for asymmetric reductions of ketones to alcohols .
Methylating Agent for Aromatic Halides and C(sp3)−H Bonds
TMB can be used as a methylating agent for the methylation of various aromatic halides and C(sp3)−H bonds using a palladium catalyst .
Polymerization Additive
TMB can be used in a diverse array of areas, including as a polymerization additive .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Trimethylboroxine (TMB) is a cyclic anhydride of methyl-boronic acid . Its primary targets are various aromatic halides and C(sp3)−H bonds . These targets play a crucial role in the methylation process, which is fundamental in medicinal and material chemistry .
Mode of Action
TMB interacts with its targets through a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the transfer of a methyl group from TMB to the target molecule, resulting in the methylation of the target .
Biochemical Pathways
The biochemical pathway primarily affected by TMB is the methylation pathway . Methylation is a key process in biological molecules, pharmaceuticals, and organic functional materials . The downstream effects of this pathway include alterations in the physical properties and biological activity of molecules, including solubility, hydrophilicity, half-life, and conformation of drugs .
Pharmacokinetics
Its impact on bioavailability is significant due to its role as a methylating agent .
Result of Action
The molecular and cellular effects of TMB’s action primarily involve the methylation of various aromatic halides and C(sp3)−H bonds . This methylation can dramatically alter both the physical properties and biological activity of molecules .
properties
IUPAC Name |
2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSAMQTQCPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341570 | |
| Record name | Trimethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylboroxine | |
CAS RN |
823-96-1 | |
| Record name | Trimethylboroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
